molecular formula C16H22N6O3 B6704232 N-(6-butoxypyridin-3-yl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide

N-(6-butoxypyridin-3-yl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide

Cat. No.: B6704232
M. Wt: 346.38 g/mol
InChI Key: XTXGEJZQZHLSEX-UHFFFAOYSA-N
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Description

“N-(6-butoxypyridin-3-yl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide” is a synthetic organic compound that belongs to the class of morpholine derivatives

Properties

IUPAC Name

N-(6-butoxypyridin-3-yl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-2-3-7-25-14-5-4-12(9-17-14)20-16(23)22-6-8-24-10-13(22)15-18-11-19-21-15/h4-5,9,11,13H,2-3,6-8,10H2,1H3,(H,20,23)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXGEJZQZHLSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C=C1)NC(=O)N2CCOCC2C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-butoxypyridin-3-yl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Derivative: Starting with a pyridine derivative, a butoxy group is introduced at the 6-position through a nucleophilic substitution reaction.

    Triazole Formation: The triazole ring is synthesized via a cyclization reaction involving appropriate precursors.

    Morpholine Ring Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or morpholine rings.

    Reduction: Reduction reactions could target the triazole ring or the carboxamide group.

    Substitution: Various substitution reactions can occur, especially on the pyridine ring or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, substituted morpholine or pyridine rings, and modified triazole structures.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Possible applications in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding: Investigated for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for “N-(6-butoxypyridin-3-yl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide” would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways related to its target, such as inhibiting enzyme activity or blocking receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxypyridin-3-yl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide
  • N-(6-ethoxypyridin-3-yl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide

Uniqueness

“N-(6-butoxypyridin-3-yl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide” is unique due to the presence of the butoxy group, which may confer different physicochemical properties and biological activities compared to its methoxy or ethoxy analogs.

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